2-Methyl-1-(m-tolyl)propan-2-amine
Overview
Description
2-Methyl-1-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(m-tolyl)propan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 3-methylbenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(m-tolyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(m-tolyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar core structure but lacks the methyl group on the nitrogen atom.
Methamphetamine: Similar structure with an additional methyl group on the alpha carbon.
Ephedrine: Contains a hydroxyl group on the beta carbon, giving it different pharmacological properties.
Uniqueness
2-Methyl-1-(m-tolyl)propan-2-amine is unique due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of the methyl and tolyl groups affects its lipophilicity, metabolic stability, and interaction with biological targets, distinguishing it from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGCQDQFVXCTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276183 | |
Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738530-39-7 | |
Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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